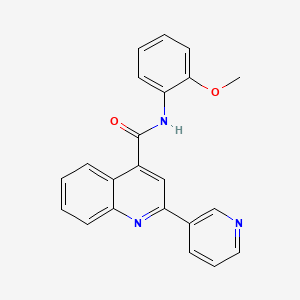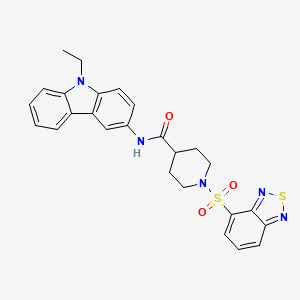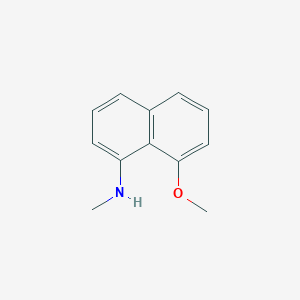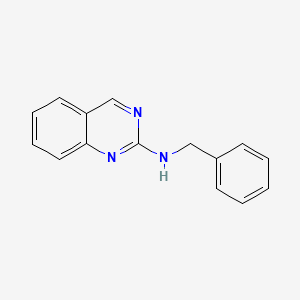![molecular formula C16H15NO8 B7464753 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid](/img/structure/B7464753.png)
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid, commonly known as MOCA-Asp, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is used as a substrate for enzyme assays and as a tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides.
作用机制
MOCA-Asp is hydrolyzed by enzymes that cleave the ester bond between the coumarin and aspartic acid moieties. The hydrolysis results in the release of the coumarin moiety, which can be detected using fluorescence spectroscopy. The rate of hydrolysis can be measured to determine the activity of the enzyme being studied.
Biochemical and Physiological Effects
MOCA-Asp has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
实验室实验的优点和局限性
MOCA-Asp has several advantages for lab experiments. It is a stable compound that can be stored for extended periods of time without degradation. It is also highly soluble in aqueous solutions, making it easy to prepare for experiments. MOCA-Asp is a sensitive substrate that can be used to detect low levels of enzyme activity. However, MOCA-Asp has some limitations. It is not suitable for studying enzymes that do not hydrolyze aspartic acid-containing peptides. Additionally, the fluorescence signal generated by MOCA-Asp can be affected by factors such as pH and temperature, which can complicate experimental results.
未来方向
There are several future directions for MOCA-Asp research. One area of interest is the development of new enzyme assays using MOCA-Asp as a substrate. Researchers are also investigating the use of MOCA-Asp in high-throughput screening assays for drug discovery. Another area of future research is the development of new derivatives of MOCA-Asp with improved properties for enzyme assays. Finally, researchers are exploring the use of MOCA-Asp in in vivo imaging studies to detect enzyme activity in living organisms.
Conclusion
MOCA-Asp is a synthetic compound used in scientific research as a substrate for enzyme assays. It is a useful tool for studying the activity of enzymes that hydrolyze aspartic acid-containing peptides. MOCA-Asp has several advantages for lab experiments, including its stability and solubility. However, it also has some limitations, such as its sensitivity to experimental conditions. Future research directions for MOCA-Asp include the development of new enzyme assays and derivatives, as well as the use of MOCA-Asp in in vivo imaging studies.
合成方法
MOCA-Asp can be synthesized using a multi-step process involving the reaction of aspartic acid with 4-methyl-7-hydroxycoumarin. The reaction results in the formation of an ester bond between the two compounds, which is then hydrolyzed to produce MOCA-Asp. The synthesis method has been optimized to produce high yields of pure MOCA-Asp.
科学研究应用
MOCA-Asp is used in scientific research as a substrate for enzyme assays. It is commonly used to study the activity of proteases, which are enzymes that cleave peptide bonds. MOCA-Asp is also used to study the activity of other enzymes that hydrolyze aspartic acid-containing peptides, such as aspartylglucosaminidase and cathepsin D. MOCA-Asp is a useful tool for studying enzyme kinetics, inhibitor screening, and enzyme mechanism.
属性
IUPAC Name |
(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO8/c1-8-4-15(21)25-12-5-9(2-3-10(8)12)24-7-13(18)17-11(16(22)23)6-14(19)20/h2-5,11H,6-7H2,1H3,(H,17,18)(H,19,20)(H,22,23)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNACDYVLSLTKI-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-aspartic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)

![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)

![2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)

![6,7-Dimethoxy-2-[(5-phenyl-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7464713.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]-1-(4-chlorophenyl)-1-methylsulfonylurea](/img/structure/B7464726.png)



